molecular formula C12H21BrO B14512648 2-(7-Bromoheptyl)cyclopentan-1-one CAS No. 62627-59-2

2-(7-Bromoheptyl)cyclopentan-1-one

Cat. No.: B14512648
CAS No.: 62627-59-2
M. Wt: 261.20 g/mol
InChI Key: JLNPJDWKRZOZJW-UHFFFAOYSA-N
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Description

2-(7-Bromoheptyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 7-bromoheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromoheptyl)cyclopentan-1-one typically involves the alkylation of cyclopentanone with 1-bromoheptane. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of 1-bromoheptane to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromoheptyl)cyclopentan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The cyclopentanone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted cyclopentanones with various functional groups replacing the bromine atom.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes, depending on the extent of reduction.

Scientific Research Applications

2-(7-Bromoheptyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-Bromoheptyl)cyclopentan-1-one depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopentanone ring can undergo redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound, lacking the 7-bromoheptyl group.

    2-(7-Chloroheptyl)cyclopentan-1-one: Similar structure with a chlorine atom instead of bromine.

    2-(7-Iodoheptyl)cyclopentan-1-one: Similar structure with an iodine atom instead of bromine.

Uniqueness

2-(7-Bromoheptyl)cyclopentan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The length of the heptyl chain also contributes to its distinct properties compared to shorter or longer alkyl chains.

Properties

CAS No.

62627-59-2

Molecular Formula

C12H21BrO

Molecular Weight

261.20 g/mol

IUPAC Name

2-(7-bromoheptyl)cyclopentan-1-one

InChI

InChI=1S/C12H21BrO/c13-10-5-3-1-2-4-7-11-8-6-9-12(11)14/h11H,1-10H2

InChI Key

JLNPJDWKRZOZJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CCCCCCCBr

Origin of Product

United States

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